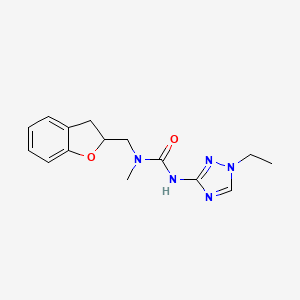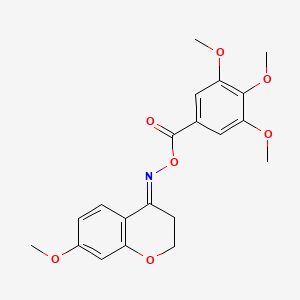
N-(5-chloro-2-methylphenyl)-1-cyclohexyl-5-oxo-3-pyrrolidinecarboxamide
Overview
Description
N-(5-chloro-2-methylphenyl)-1-cyclohexyl-5-oxo-3-pyrrolidinecarboxamide, also known as CCP, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. CCP has been found to be effective in inhibiting the activity of certain enzymes that play a role in the progression of various diseases.
Scientific Research Applications
N-(5-chloro-2-methylphenyl)-1-cyclohexyl-5-oxo-3-pyrrolidinecarboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer, N-(5-chloro-2-methylphenyl)-1-cyclohexyl-5-oxo-3-pyrrolidinecarboxamide has been found to inhibit the activity of certain enzymes that are involved in the growth and survival of cancer cells. Inflammation is also a target for N-(5-chloro-2-methylphenyl)-1-cyclohexyl-5-oxo-3-pyrrolidinecarboxamide, as it has been shown to reduce the production of inflammatory cytokines. In neurological disorders, N-(5-chloro-2-methylphenyl)-1-cyclohexyl-5-oxo-3-pyrrolidinecarboxamide has been found to have neuroprotective effects and to improve cognitive function.
Mechanism of Action
N-(5-chloro-2-methylphenyl)-1-cyclohexyl-5-oxo-3-pyrrolidinecarboxamide exerts its effects by inhibiting the activity of certain enzymes, including matrix metalloproteinases (MMPs) and histone deacetylases (HDACs). MMPs play a role in the breakdown of extracellular matrix proteins, which are important for cell migration and tissue repair. HDACs are involved in the regulation of gene expression and are important for cell differentiation and survival. By inhibiting the activity of these enzymes, N-(5-chloro-2-methylphenyl)-1-cyclohexyl-5-oxo-3-pyrrolidinecarboxamide can modulate various cellular processes and pathways.
Biochemical and Physiological Effects:
N-(5-chloro-2-methylphenyl)-1-cyclohexyl-5-oxo-3-pyrrolidinecarboxamide has been found to have a variety of biochemical and physiological effects, including inhibition of cell migration, induction of apoptosis, and reduction of inflammation. In cancer cells, N-(5-chloro-2-methylphenyl)-1-cyclohexyl-5-oxo-3-pyrrolidinecarboxamide has been found to inhibit the activity of MMPs, leading to a reduction in cell migration and invasion. N-(5-chloro-2-methylphenyl)-1-cyclohexyl-5-oxo-3-pyrrolidinecarboxamide has also been found to induce apoptosis in cancer cells, leading to cell death. In inflammation, N-(5-chloro-2-methylphenyl)-1-cyclohexyl-5-oxo-3-pyrrolidinecarboxamide has been found to reduce the production of inflammatory cytokines, leading to a reduction in inflammation.
Advantages and Limitations for Lab Experiments
N-(5-chloro-2-methylphenyl)-1-cyclohexyl-5-oxo-3-pyrrolidinecarboxamide has several advantages for lab experiments, including its small size and its ability to penetrate cell membranes. However, N-(5-chloro-2-methylphenyl)-1-cyclohexyl-5-oxo-3-pyrrolidinecarboxamide also has some limitations, including its potential toxicity and its limited solubility in aqueous solutions. These limitations need to be taken into account when designing experiments using N-(5-chloro-2-methylphenyl)-1-cyclohexyl-5-oxo-3-pyrrolidinecarboxamide.
Future Directions
There are several future directions for research on N-(5-chloro-2-methylphenyl)-1-cyclohexyl-5-oxo-3-pyrrolidinecarboxamide, including the development of more potent and selective inhibitors, the identification of new targets for N-(5-chloro-2-methylphenyl)-1-cyclohexyl-5-oxo-3-pyrrolidinecarboxamide, and the evaluation of its therapeutic potential in various diseases. Additionally, the use of N-(5-chloro-2-methylphenyl)-1-cyclohexyl-5-oxo-3-pyrrolidinecarboxamide in combination with other therapies, such as chemotherapy or immunotherapy, may enhance its efficacy and reduce potential side effects. Overall, N-(5-chloro-2-methylphenyl)-1-cyclohexyl-5-oxo-3-pyrrolidinecarboxamide has shown great promise as a potential therapeutic agent, and further research is needed to fully understand its mechanisms of action and therapeutic potential.
properties
IUPAC Name |
N-(5-chloro-2-methylphenyl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23ClN2O2/c1-12-7-8-14(19)10-16(12)20-18(23)13-9-17(22)21(11-13)15-5-3-2-4-6-15/h7-8,10,13,15H,2-6,9,11H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJWMDETWDDESBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)C2CC(=O)N(C2)C3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401152197 | |
| Record name | N-(5-Chloro-2-methylphenyl)-1-cyclohexyl-5-oxo-3-pyrrolidinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401152197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloro-2-methylphenyl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide | |
CAS RN |
294873-70-4 | |
| Record name | N-(5-Chloro-2-methylphenyl)-1-cyclohexyl-5-oxo-3-pyrrolidinecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=294873-70-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(5-Chloro-2-methylphenyl)-1-cyclohexyl-5-oxo-3-pyrrolidinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401152197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2-(2-furyl)-1-{[(2-hydroxyethyl)amino]carbonyl}vinyl)-2-thiophenecarboxamide](/img/structure/B3910181.png)


![1-methyl-1H-indole-2,3-dione 3-[O-(2-fluorobenzoyl)oxime]](/img/structure/B3910195.png)
![2-cyclohexyl-N-[1-methyl-2-(1H-1,2,4-triazol-1-yl)ethyl]-1,3-benzoxazole-6-carboxamide](/img/structure/B3910196.png)
![1-{[(2-chlorobenzyl)thio]acetyl}-4-methyl-1,4-diazepane](/img/structure/B3910199.png)
![N'-{1-[4-(1,3-dioxooctahydro-2H-isoindol-2-yl)phenyl]ethylidene}-2-nitrobenzohydrazide](/img/structure/B3910226.png)
![1-[(1-ethyl-1H-imidazol-2-yl)methyl]-3-[2-(2-fluorophenyl)ethyl]piperidine](/img/structure/B3910240.png)
![3-bromo-N-[1-[(4-methyl-1-piperazinyl)carbonyl]-2-(3-pyridinyl)vinyl]benzamide](/img/structure/B3910247.png)

![N'-[2-(1-azepanyl)-5-nitrobenzylidene]-2-(9-oxo-10(9H)-acridinyl)acetohydrazide](/img/structure/B3910250.png)
![7-methoxy-2,3-dihydro-4H-chromen-4-one O-[2-(methylthio)benzoyl]oxime](/img/structure/B3910251.png)
![N-(4-methylbenzyl)-N-[(1-methyl-1H-imidazol-2-yl)methyl]butan-2-amine](/img/structure/B3910254.png)
